molecular formula C12H11NO2 B155875 2-methyl-3-(methylamino)naphthalene-1,4-dione CAS No. 1694-01-5

2-methyl-3-(methylamino)naphthalene-1,4-dione

Cat. No.: B155875
CAS No.: 1694-01-5
M. Wt: 201.22 g/mol
InChI Key: WGCISMWFRZYHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-(methylamino)naphthalene-1,4-dione is a chemical compound with the molecular formula C12H11NO2 It is a derivative of naphthoquinone, characterized by the presence of a methyl group and a methylamino group attached to the naphthalenedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(methylamino)naphthalene-1,4-dione typically involves the reaction of 2-methyl-1,4-naphthoquinone with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(methylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.

    Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

2-methyl-3-(methylamino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(methylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound a potential candidate for anticancer therapies. Additionally, the methylamino group may interact with specific molecular targets, modulating their activity and contributing to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthalenedione, 2-hydroxy-3-methyl-: This compound has a hydroxy group instead of a methylamino group, leading to different chemical properties and reactivity.

    2-Methyl-1,4-naphthoquinone:

    1,4-Naphthalenedione, 2-methyl-3-(methylthio)-: This compound contains a methylthio group, which alters its chemical behavior compared to the methylamino derivative.

Uniqueness

2-methyl-3-(methylamino)naphthalene-1,4-dione is unique due to the presence of both a methyl group and a methylamino group on the naphthoquinone core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1694-01-5

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-methyl-3-(methylamino)naphthalene-1,4-dione

InChI

InChI=1S/C12H11NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13H,1-2H3

InChI Key

WGCISMWFRZYHJR-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)NC

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)NC

Synonyms

2-METHYL-3-METHYLAMINO-1,4-NAPHTHOQUINONE

Origin of Product

United States

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